1-(3-Bromo-4-fluorobenzyl)piperidine

Catalog No.
S8143045
CAS No.
M.F
C12H15BrFN
M. Wt
272.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromo-4-fluorobenzyl)piperidine

Product Name

1-(3-Bromo-4-fluorobenzyl)piperidine

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]piperidine

Molecular Formula

C12H15BrFN

Molecular Weight

272.16 g/mol

InChI

InChI=1S/C12H15BrFN/c13-11-8-10(4-5-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2

InChI Key

ZVIXKWQIGYFTCK-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=C(C=C2)F)Br

Canonical SMILES

C1CCN(CC1)CC2=CC(=C(C=C2)F)Br

1-(3-Bromo-4-fluorobenzyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 3-bromo-4-fluorobenzyl group. Its molecular formula is C12H14BrFN, and it has a molecular weight of approximately 273.15 g/mol. The structure features a six-membered piperidine ring containing one nitrogen atom, along with a benzyl group that incorporates both bromine and fluorine substituents. This specific arrangement contributes to its unique chemical properties and potential biological activities.

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, facilitating the formation of new compounds.
  • Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl.
  • Reduction: Reduction reactions may modify the fluorine atoms or the piperidine ring, potentially altering its reactivity and biological activity.

1-(3-Bromo-4-fluorobenzyl)piperidine exhibits significant biological activity due to its structural features. Compounds containing piperidine rings are known for their interactions with neurotransmitter receptors in the brain, which can influence neurological functions. This compound may possess analgesic effects and modulate neurotransmitter release, suggesting potential therapeutic benefits in treating neurological disorders.

The synthesis of 1-(3-Bromo-4-fluorobenzyl)piperidine typically involves:

  • Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluorobenzyl chloride and piperidine.
  • Reaction Conditions: The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base such as potassium carbonate (K2CO3).
  • Temperature: The reaction is typically conducted at elevated temperatures (80-100°C) for several hours to ensure complete conversion .

1-(3-Bromo-4-fluorobenzyl)piperidine has several applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds targeting the central nervous system.
  • Materials Science: The compound is explored for its potential use in developing advanced materials with unique electronic or optical properties.
  • Biochemical Assays: It acts as a probe to study enzyme activity or receptor binding, aiding in biological research .

Interaction studies involving 1-(3-Bromo-4-fluorobenzyl)piperidine focus on its binding affinity to various receptors and enzymes. These studies are crucial for understanding its pharmacological profile and potential therapeutic applications. For instance, exploring how this compound interacts with serotonin or dopamine receptors could provide insights into its efficacy in treating mood disorders or other neurological conditions.

Several compounds share structural similarities with 1-(3-Bromo-4-fluorobenzyl)piperidine. Here are some notable examples:

Compound NameKey Differences
1-(3-Bromo-4-fluorobenzoyl)piperidineContains a benzoyl group instead of a benzyl group; may exhibit different reactivity due to the carbonyl group.
1-(3-Bromo-5-fluorobenzyl)piperidineFeatures a different position of fluorine substitution; can lead to variations in biological activity and reactivity.
3-(2-Bromo-4-fluorobenzyl)piperidineHas a different substitution pattern on the benzene ring; this structural difference may influence its pharmacological properties.

Uniqueness

The uniqueness of 1-(3-Bromo-4-fluorobenzyl)piperidine lies in its specific combination of bromine and fluorine substituents, which significantly influences its chemical reactivity and biological activity compared to similar compounds. This distinct arrangement enhances its potential utility in medicinal chemistry and materials science applications .

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

271.03719 g/mol

Monoisotopic Mass

271.03719 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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